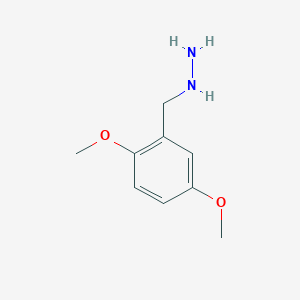

Hydrazine, (2,5-dimethoxybenzyl)-

Description

Evolution of Hydrazine (B178648) Chemistry and its Derivatives

Hydrazine and its derivatives have a rich history, with their applications evolving significantly over time. Initially recognized for their role as energetic materials, the scope of hydrazine chemistry has expanded to encompass a wide array of derivatives with diverse functionalities. The substitution of one or more hydrogen atoms of the basic hydrazine (H₂N-NH₂) structure with organic groups gives rise to a vast family of compounds with tailored chemical properties. This versatility has been a driving force behind the continuous exploration of new hydrazine derivatives.

Significance of Substituted Hydrazines in Medicinal and Organic Chemistry

Substituted hydrazines are crucial building blocks in both medicinal and organic chemistry. In medicinal chemistry, the hydrazine moiety is a key component in numerous pharmacologically active compounds. For instance, benzylhydrazine (B1204620) and its derivatives are recognized as important raw materials and intermediates in the synthesis of pharmaceuticals. chemicalbook.com The structural features of substituted hydrazines allow them to interact with biological targets, leading to their investigation in the development of new therapeutic agents. In the realm of organic synthesis, substituted hydrazines serve as versatile reagents and intermediates for constructing complex molecular architectures, including heterocyclic compounds. chemicalbook.comresearchgate.net

Rationale for Focused Research on Hydrazine, (2,5-dimethoxybenzyl)-

The focused research on Hydrazine, (2,5-dimethoxybenzyl)- stems from the unique structural attributes conferred by the 2,5-dimethoxybenzyl group. The presence and positioning of the methoxy (B1213986) groups on the benzene (B151609) ring can significantly influence the compound's electronic properties, reactivity, and potential biological activity. Its structural relative, 2,5-dimethoxybenzyl alcohol, is utilized as a precursor in the synthesis of analgesics, anti-inflammatory drugs, and certain antidepressants. bloomtechz.com This suggests that Hydrazine, (2,5-dimethoxybenzyl)- could also serve as a valuable intermediate in the synthesis of novel compounds with potential pharmaceutical applications. Furthermore, the exploration of this specific isomer contributes to a deeper understanding of structure-activity relationships within the broader class of substituted hydrazines. The compound is primarily intended for laboratory research purposes. cymitquimica.comcymitquimica.com

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of Hydrazine, (2,5-dimethoxybenzyl)- and its hydrochloride salt.

| Property | Value | Source |

| Hydrazine, (2,5-dimethoxybenzyl)- | ||

| Molecular Formula | C₉H₁₄N₂O₂ | cymitquimica.comalfa-chemistry.com |

| Molecular Weight | 182.22 g/mol | cymitquimica.comalfa-chemistry.com |

| Purity | Min. 95% | cymitquimica.com |

| Hydrazine, (2,5-dimethoxybenzyl)- hydrochloride | ||

| Molecular Formula | C₉H₁₅ClN₂O₂ | cymitquimica.com |

| Molecular Weight | 218.68 g/mol | cymitquimica.com |

| Purity | Min. 95% | cymitquimica.com |

Synthesis

The synthesis of Hydrazine, (2,5-dimethoxybenzyl)- can be inferred from general synthetic routes for similar compounds. A plausible method involves the reaction of 2,5-dimethoxybenzyl chloride with hydrazine hydrate (B1144303). The synthesis of the precursor, 2,5-dimethoxybenzyl chloride, can be achieved by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride. prepchem.com Another related synthesis involves the reaction of 2,5-dimethoxybenzaldehyde (B135726) with hydrazine, often in the presence of a reducing agent, to form the corresponding hydrazine. The synthesis of 2,5-dimethoxybenzaldehyde itself can be accomplished through various methods, such as the oxidation of anethole (B165797) followed by a series of reactions including Baeyer-Villiger oxidation and Reimer-Tiemann formylation. chemicalbook.com A green synthesis method for 2,5-dimethoxybenzaldehyde has also been reported, utilizing a cobalt catalyst for the efficient reaction of 1,4-dimethoxybenzene (B90301) and formaldehyde (B43269). patsnap.com

Research Applications

While specific research applications for Hydrazine, (2,5-dimethoxybenzyl)- are not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation. Substituted hydrazines are known to be precursors for various heterocyclic compounds. For instance, the reaction of hydrazine derivatives with dicarbonyl compounds is a common method for synthesizing pyrazoles and other nitrogen-containing heterocycles. researchgate.net Given the established use of benzylhydrazine derivatives in the synthesis of azepine fused ring compounds with medical applications, it is conceivable that Hydrazine, (2,5-dimethoxybenzyl)- could be explored for similar purposes. chemicalbook.com Furthermore, the broader class of hydrazine derivatives has been investigated for their potential as enzyme inhibitors, such as in the context of Alzheimer's disease research targeting acetylcholinesterase (AChE) and BACE 1. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dimethoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-8-3-4-9(13-2)7(5-8)6-11-10/h3-5,11H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHNUZWYEWPYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159198 | |

| Record name | Hydrazine, (2,5-dimethoxybenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-54-6 | |

| Record name | [(2,5-Dimethoxyphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (2,5-dimethoxybenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2,5-dimethoxybenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hydrazine, 2,5 Dimethoxybenzyl and Analogues

Classical Condensation Approaches and Derivatization

Classical methods remain a cornerstone for the synthesis of benzylhydrazines, primarily involving the reaction between a carbonyl compound and a hydrazine (B178648) source, followed by the reduction of the resulting hydrazone.

The most direct and conventional route to prepare the precursor for (2,5-dimethoxybenzyl)hydrazine begins with the condensation reaction between 2,5-dimethoxybenzaldehyde (B135726) and hydrazine hydrate (B1144303). This reaction is typically performed in a protic solvent like ethanol (B145695). orgsyn.org The aldehyde's carbonyl carbon undergoes nucleophilic attack by the amino group of hydrazine, leading to the formation of a hydrazone intermediate through a dehydration process.

The reaction conditions are generally mild. For instance, a similar reaction involving 2-chlorobenzaldehyde (B119727) and an excess of hydrazine hydrate in ethanol proceeds to completion upon heating to 60°C for one hour. orgsyn.org Acetic acid can also be employed as a catalyst to facilitate the condensation. ekb.eg The use of hydrazine hydrate is common, and it is often handled in a fume hood due to its potential carcinogenicity. orgsyn.org

Table 1: Typical Reaction Conditions for Aldehyde-Hydrazine Condensation

| Aldehyde Precursor | Hydrazine Source | Solvent | Catalyst | Temperature | Reference |

|---|---|---|---|---|---|

| 2-Chlorobenzaldehyde | Hydrazine Hydrate | Ethanol | None | 60°C | orgsyn.org |

The initial product of the condensation reaction is (E)-(2,5-dimethoxybenzylidene)hydrazine, a type of hydrazone. Hydrazones are relatively stable intermediates characterized by a C=N double bond. nih.govnih.gov These compounds are central to the synthesis, serving as the immediate precursor to the final hydrazine product.

To obtain the target (2,5-dimethoxybenzyl)hydrazine, the C=N double bond of the hydrazone intermediate must be reduced. This transformation is typically achieved using a suitable reducing agent. Common reagents for the reduction of hydrazones to hydrazines include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. The choice of reducing agent depends on the presence of other functional groups in the molecule that might be sensitive to reduction. The transition metal-catalyzed asymmetric hydrogenation of hydrazones has become a direct and efficient method for producing the corresponding chiral hydrazines. researchgate.netchemistryviews.org

Advanced Synthetic Strategies

To improve efficiency, yield, and environmental footprint, advanced synthetic methodologies have been developed for hydrazine compounds. These include solvent-free techniques and the use of sophisticated catalyst systems.

Mechanochemistry offers a green, solvent-free alternative for the synthesis of hydrazones, the key intermediates. rsc.org This technique uses mechanical force, typically in a ball mill, to initiate chemical reactions between solid reactants. youtube.com The synthesis of various hydrazones from substituted hydrazines and aldehydes has been successfully demonstrated using vibratory or planetary ball mills, often achieving quantitative conversion in under three hours without the need for solvents or catalysts. nih.govnih.govrsc.org

The efficiency of mechanochemical synthesis is influenced by factors such as the electronic density on the hydrazine's amino group and the steric hindrance around the reactive sites. rsc.org This method is highly suitable for producing active pharmaceutical ingredients that require high purity. rsc.org

Table 2: Mechanochemical Synthesis of Hydrazones

| Synthesis Method | Reactants | Reaction Time | Conversion | Key Advantage | Reference |

|---|---|---|---|---|---|

| Vibratory Ball-Milling | Phenol Aldehydes & Organic Hydrazines | Not specified | >99% | Solvent-free, no catalyst | rsc.org |

Modern organic synthesis increasingly relies on novel catalysts to achieve high efficiency and selectivity. For the synthesis of hydrazines, various transition-metal catalysts have been explored. Nickel-catalyzed N-N cross-coupling reactions and reductive couplings represent advanced strategies for forming the hydrazine core. organic-chemistry.org Heterogeneous catalysts, such as nickel-based systems, are also gaining traction due to their ease of separation and reusability, offering a cost-effective and sustainable option for reactions like the condensation of ketones with hydrazine. mdpi.com

In the context of producing the (2,5-dimethoxybenzyl)hydrazine precursor, 2,5-dimethoxybenzaldehyde, a green synthesis method has been developed using a cobalt catalyst formed in-situ. This system efficiently catalyzes the reaction between 1,4-dimethoxybenzene (B90301) and formaldehyde (B43269). patsnap.com For the subsequent reduction of the hydrazone, nickel-catalyzed asymmetric hydrogenation using a chiral ligand like (R,R)-QuinoxP* provides a pathway to chiral hydrazines with excellent yields. chemistryviews.org

Stereoselective Synthesis and Chiral Induction in Hydrazine Derivatives

The synthesis of chiral, non-racemic hydrazine derivatives is of significant interest, particularly for pharmaceutical applications. The primary strategy for achieving stereoselectivity is the asymmetric reduction of the prochiral hydrazone intermediate.

Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for this purpose. researchgate.net Systems based on noble metals like iridium, rhodium, and ruthenium, as well as more earth-abundant metals like nickel, have been developed. researchgate.netchemistryviews.org An efficient nickel-catalyzed system using Ni(OAc)₂·4H₂O and a chiral phosphine (B1218219) ligand has been shown to hydrogenate a wide range of hydrazones to chiral hydrazines with up to 99% yield and high enantioselectivity (99.4:0.6 er). researchgate.netchemistryviews.org The reaction conditions typically involve hydrogen gas pressure and a specific solvent system, such as a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and acetic acid. chemistryviews.org

Another approach involves the use of chiral derivatizing reagents that react with carbonyl compounds to form diastereomeric hydrazones, which can then be separated chromatographically. nih.gov Furthermore, processes have been developed for preparing specific chiral hydrazine derivatives that are useful as intermediates for complex molecules, highlighting the importance of stereoselective control in modern synthesis. google.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Hydrazine, (2,5-dimethoxybenzyl)- |

| (2,5-dimethoxybenzyl)hydrazine |

| 2,5-Dimethoxybenzaldehyde |

| Hydrazine Hydrate |

| (E)-(2,5-dimethoxybenzylidene)hydrazine |

| 2-Chlorobenzaldehyde |

| O-methoxy benzaldehyde |

| Sodium borohydride |

| Lithium aluminum hydride |

| 1,4-dimethoxybenzene |

| Formaldehyde |

| 2,2,2-trifluoroethanol |

| Acetic acid |

| (R,R)-QuinoxP* |

Chemical Reactivity and Reaction Mechanism Elucidation of Hydrazine, 2,5 Dimethoxybenzyl

Formation of Hydrazone Conjugates and Their Chemical Scope

The primary and most widely utilized reaction of Hydrazine (B178648), (2,5-dimethoxybenzyl)- involves its condensation with carbonyl compounds to form stable hydrazone derivatives. These hydrazones are not merely products but also serve as versatile intermediates for the construction of more complex molecular architectures, particularly various heterocyclic rings.

Reactions with Aldehydes and Ketones

Hydrazine, (2,5-dimethoxybenzyl)- readily reacts with a wide range of aldehydes and ketones in a nucleophilic addition-elimination reaction to furnish the corresponding (2,5-dimethoxybenzyl)hydrazones. The reaction is typically acid-catalyzed and proceeds by the initial nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

The general reaction can be depicted as follows:

The presence of the electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring enhances the nucleophilicity of the hydrazine, facilitating the reaction. A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazone derivatives.

Table 1: Synthesis of (2,5-dimethoxybenzyl)hydrazones

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | (E)-1-benzylidene-2-(2,5-dimethoxybenzyl)hydrazine | 85 |

| 2 | 4-Chlorobenzaldehyde | (E)-1-(4-chlorobenzylidene)-2-(2,5-dimethoxybenzyl)hydrazine | 92 |

| 3 | Acetophenone | (E)-1-(1-phenylethylidene)-2-(2,5-dimethoxybenzyl)hydrazine | 78 |

| 4 | Cyclohexanone | 1-cyclohexylidene-2-(2,5-dimethoxybenzyl)hydrazine | 88 |

Note: Yields are representative and can vary based on specific reaction conditions.

The resulting hydrazones are often stable, crystalline solids that can be readily purified and characterized by standard spectroscopic techniques such as NMR and mass spectrometry. The 1H NMR spectra of these hydrazones typically show a characteristic singlet for the N=CH proton in the range of 7.5-8.5 ppm for aldehyde-derived hydrazones.

Cycloaddition and Annulation Reactions Leading to Heterocycles

The hydrazones derived from Hydrazine, (2,5-dimethoxybenzyl)- are valuable precursors for the synthesis of a variety of heterocyclic compounds through cycloaddition and annulation reactions. The C=N bond of the hydrazone can participate as a component in these ring-forming reactions.

One of the most significant applications is the Fischer indole (B1671886) synthesis , which allows for the preparation of indole derivatives. wikipedia.orgbyjus.comvedantu.com The (2,5-dimethoxybenzyl)hydrazone, upon treatment with a Brønsted or Lewis acid catalyst, can undergo a byjus.combyjus.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield a substituted indole. wikipedia.org The electron-rich nature of the 2,5-dimethoxybenzyl group can influence the regioselectivity and efficiency of this reaction. For instance, the reaction of the (2,5-dimethoxybenzyl)hydrazone of a ketone like methyl ethyl ketone can theoretically lead to two different indole products.

Another important class of reactions involves the synthesis of pyrazoles and pyrazolines . The reaction of (2,5-dimethoxybenzyl)hydrazine with α,β-unsaturated ketones or 1,3-dicarbonyl compounds provides a direct route to these five-membered nitrogen-containing heterocycles. chim.itnih.govuii.ac.id In the case of α,β-unsaturated ketones, a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration yields the corresponding pyrazoline. chim.ituii.ac.id With 1,3-dicarbonyl compounds, a double condensation reaction leads to the formation of pyrazoles.

Furthermore, these hydrazones can be utilized in the synthesis of 1,3,4-oxadiazoles . Oxidative cyclization of N-acylhydrazones, which can be prepared from the reaction of (2,5-dimethoxybenzyl)hydrazine with an acylating agent followed by condensation with an aldehyde, is a common method to construct the 1,3,4-oxadiazole (B1194373) ring. beilstein-journals.orgscispace.combiointerfaceresearch.comresearchgate.net Various oxidizing agents, such as iodine or N-chlorosuccinimide, can be employed for this transformation. beilstein-journals.org

Redox Properties and Transformations

The hydrazine moiety in Hydrazine, (2,5-dimethoxybenzyl)- is redox-active and can undergo both reductive and oxidative transformations. These reactions are crucial for either cleaving the hydrazine to reveal an amine or for generating reactive intermediates that can participate in further chemical transformations.

Reductive Cleavage of the N-N Bond in Hydrazine Frameworks

The nitrogen-nitrogen single bond in hydrazine derivatives is susceptible to reductive cleavage. This reaction is a valuable synthetic tool as it allows for the conversion of the hydrazine or its corresponding hydrazone into a primary amine. The (2,5-dimethoxybenzyl) group can function as a protecting group for an amine, which can be later deprotected under reductive conditions.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), especially in the presence of a catalyst, and catalytic hydrogenation. researchgate.netchemrxiv.org For instance, the reduction of a (2,5-dimethoxybenzyl)hydrazone with NaBH4 would first reduce the C=N double bond to a single bond, followed by the cleavage of the N-N bond to yield the corresponding primary amine and 2,5-dimethoxybenzylamine.

Table 2: Reductive Cleavage of (2,5-dimethoxybenzyl)hydrazones

| Substrate | Reducing Agent | Product |

| (E)-1-benzylidene-2-(2,5-dimethoxybenzyl)hydrazine | H2, Pd/C | Benzylamine |

| 1-cyclohexylidene-2-(2,5-dimethoxybenzyl)hydrazine | NaBH4, NiCl2 | Cyclohexylamine |

The Wolff-Kishner reduction is a classic organic reaction that utilizes the reductive cleavage of a hydrazone to deoxygenate a carbonyl group to a methylene (B1212753) group. mdpi.com While the traditional conditions are harsh (strong base and high temperature), milder variations have been developed. In the context of (2,5-dimethoxybenzyl)hydrazones, this reaction would involve the in-situ formation of the hydrazone followed by treatment with a base like potassium tert-butoxide in a high-boiling solvent to yield the corresponding alkane.

Oxidative Pathways and Generation of Reactive Species

The oxidation of Hydrazine, (2,5-dimethoxybenzyl)- can lead to the formation of various reactive species, depending on the oxidant and the reaction conditions. Mild oxidation can lead to the formation of a diazene (B1210634) intermediate, which can be unstable and either lose nitrogen gas to form a radical or undergo further reactions.

Oxidative cleavage of the N-N bond is also possible under certain conditions. For instance, visible-light photocatalysis has been shown to be effective for the cleavage of N-N bonds in various hydrazine derivatives. rsc.org This method often involves the generation of a nitrogen-centered radical cation intermediate. rsc.org

The oxidation of hydrazones derived from (2,5-dimethoxybenzyl)hydrazine can also lead to interesting transformations. As mentioned earlier, oxidative cyclization of N-acylhydrazones is a key step in the synthesis of 1,3,4-oxadiazoles. scispace.combiointerfaceresearch.comresearchgate.net The mechanism of this reaction is believed to involve the formation of a nitrilimine intermediate via oxidation, which then undergoes an intramolecular [3+2] cycloaddition.

Unconventional Reactivity and Unexpected Product Formation

While the reactivity of Hydrazine, (2,5-dimethoxybenzyl)- largely follows the established patterns for substituted hydrazines, the presence of the electron-rich and sterically demanding 2,5-dimethoxybenzyl group can sometimes lead to unconventional reactivity or the formation of unexpected products.

For example, in the Fischer indole synthesis, the electronic properties of the hydrazine can significantly influence the outcome. With highly electron-rich hydrazines, side reactions such as the cleavage of the N-N bond prior to the sigmatropic rearrangement can sometimes occur, leading to the formation of aniline (B41778) derivatives and other byproducts. beilstein-journals.org While not specifically documented for the (2,5-dimethoxybenzyl) derivative, this is a potential pathway to consider.

Furthermore, under certain oxidative conditions, instead of the expected cyclization or cleavage, rearrangement reactions of the benzyl group could potentially occur, although such reactivity would be highly dependent on the specific reaction conditions and the nature of the oxidant employed.

Degradation Pathways and Environmental Fate

Detailed studies specifically elucidating the degradation pathways and environmental fate of Hydrazine, (2,5-dimethoxybenzyl)- are not available in current scientific literature. The environmental persistence, mobility, and ultimate fate of this compound have not been the subject of dedicated research. General principles of environmental chemistry suggest that its fate would be influenced by factors such as its water solubility, vapor pressure, and susceptibility to abiotic and biotic degradation processes, but specific data are absent.

Kinetics and Mechanisms of Chemical Decomposition

There is no published research detailing the kinetics or mechanisms of the chemical decomposition of Hydrazine, (2,5-dimethoxybenzyl)-. Information regarding its stability in various environmental matrices (e.g., water, soil, air) and its potential for abiotic degradation through processes like hydrolysis or photolysis is not available. Therefore, no data tables on reaction rates, half-lives, or decomposition products can be presented.

Bioremediation and Detoxification Studies

No studies on the bioremediation or detoxification of Hydrazine, (2,5-dimethoxybenzyl)- have been identified. Research into microbial consortia or specific enzymes capable of metabolizing this compound has not been published. As a result, there are no findings on potential metabolic pathways, the efficiency of biological treatment processes, or the identification of any resulting catabolites.

Advanced Spectroscopic Characterization of Hydrazine, 2,5 Dimethoxybenzyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful method for elucidating the precise molecular structure of Hydrazine (B178648), (2,5-dimethoxybenzyl)- in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional experiments, allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of Hydrazine, (2,5-dimethoxybenzyl)- is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methoxy (B1213986) groups, and the hydrazine protons. The substitution pattern on the aromatic ring (at positions 1, 2, and 5) results in a specific splitting pattern for the three aromatic protons. Based on the analysis of closely related 2,5-dimethoxybenzyl derivatives, the chemical shifts can be reliably predicted. chemicalbook.comchemicalbook.comchemicalbook.com

The aromatic region is expected to show three signals: a doublet for the proton at position 6 (H-6), a doublet of doublets for the proton at position 4 (H-4), and a doublet for the proton at position 3 (H-3). The benzylic protons (-CH₂-) typically appear as a singlet, while the two methoxy groups also present as sharp singlets. The protons on the hydrazine moiety (-NHNH₂) may appear as broad singlets and their chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides complementary information, showing nine distinct carbon signals. The chemical shifts of the aromatic carbons are significantly influenced by the electron-donating methoxy groups. The carbons bearing the methoxy groups (C-2 and C-5) are shifted downfield, while the benzylic carbon and the two methoxy carbons have characteristic chemical shifts.

Predicted NMR Data for Hydrazine, (2,5-dimethoxybenzyl)- Predicted chemical shifts (δ) in ppm. Solvent: CDCl₃. TMS as standard (0.00 ppm).

¹H NMR Data

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H-3 | ~6.85 | d |

| Aromatic H-4 | ~6.75 | dd |

| Aromatic H-6 | ~6.90 | d |

| Methylene (-CH₂-) | ~3.90 | s |

| Methoxy (-OCH₃) x 2 | ~3.80, ~3.78 | s |

¹³C NMR Data

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| C-1 | ~128.5 |

| C-2 | ~154.0 |

| C-3 | ~112.0 |

| C-4 | ~113.5 |

| C-5 | ~152.0 |

| C-6 | ~114.0 |

| Methylene (-CH₂-) | ~50.0 |

To confirm the assignments made from one-dimensional spectra and to establish the complete bonding network, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to establish proton-proton coupling relationships. Key expected correlations would be observed between the adjacent aromatic protons: H-3 with H-4, and H-4 with H-6. This confirms their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals for H-3, H-4, H-6, the methylene group, and the methoxy groups to their corresponding carbon signals in the ¹³C spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and insights into its conformational state and intermolecular interactions.

The IR spectrum of Hydrazine, (2,5-dimethoxybenzyl)- is expected to show a number of characteristic absorption bands that confirm the presence of its key functional groups. Analysis of related hydrazine and benzyl (B1604629) compounds allows for a confident prediction of these vibrational modes. nist.govresearchgate.netresearchgate.net

N-H Stretching: The hydrazine moiety (-NH₂) gives rise to characteristic symmetric and asymmetric stretching vibrations in the region of 3200-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂-) and methoxy (-OCH₃) groups are found just below 3000 cm⁻¹ (approx. 2830-2980 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations produce several bands of variable intensity in the 1450-1610 cm⁻¹ region.

C-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the aryl-ether linkages (Ar-O-CH₃) are expected in the 1200-1250 cm⁻¹ and 1020-1050 cm⁻¹ regions, respectively.

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed in the 1590-1650 cm⁻¹ range.

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazine (-NH₂) | N-H Stretch | 3200 - 3400 (broad) |

| Hydrazine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-, -OCH₃) | C-H Stretch | 2830 - 2980 |

| Aromatic Ring | C=C Stretch | 1450 - 1610 |

| Aryl Ether (Ar-O) | Asymmetric C-O Stretch | 1200 - 1250 (strong) |

Vibrational spectroscopy is also a sensitive probe of the molecule's conformation and the non-covalent interactions it participates in, particularly hydrogen bonding. The hydrazine group can act as both a hydrogen bond donor (from N-H) and acceptor (at the lone pair of electrons on nitrogen).

In the solid state or in concentrated solutions, significant intermolecular hydrogen bonding of the N-H···N type is expected. This interaction would lead to a broadening and a shift to lower frequency (red-shift) of the N-H stretching bands in the IR spectrum compared to a dilute solution in a non-polar solvent. Studies on related molecules have shown that intermolecular hydrogen bonding dominates the structure. chemicalbook.com The analysis of these shifts can provide information on the strength and nature of the hydrogen bonds.

Conformational analysis would focus on the rotational isomers (conformers) arising from rotation around the C₁-Cα and Cα-N bonds. Different conformers can sometimes be distinguished by subtle differences in their vibrational spectra, although these are often difficult to resolve at room temperature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of Hydrazine, (2,5-dimethoxybenzyl)- and to deduce its structure from the fragmentation pattern upon ionization. The molecular formula C₉H₁₄N₂O₂ corresponds to a molecular weight of 182.22 g/mol . alfa-chemistry.combldpharm.comcymitquimica.com

In a typical electron ionization (EI) mass spectrum, the molecule will form a molecular ion (M⁺˙) at m/z 182. The fragmentation of this ion is highly predictable and is dominated by cleavages that lead to stable fragments. For benzylamines and related structures, the most prominent fragmentation pathway is the cleavage of the bond beta to the aromatic ring (benzylic cleavage). miamioh.edulibretexts.org

This cleavage results in the loss of a hydrazinyl radical (•NHNH₂) and the formation of the highly stable 2,5-dimethoxybenzyl cation. This fragment is resonance-stabilized and is expected to be the base peak (the most intense peak) in the spectrum. Further fragmentation of the 2,5-dimethoxybenzyl cation can occur through the loss of formaldehyde (B43269) (CH₂O) or a methyl radical (•CH₃) from the methoxy groups. Mass spectra of benzylhydrazine (B1204620) itself show the characteristic benzyl cation (m/z 91) as the base peak. nih.gov

Predicted Key Fragments in the Mass Spectrum

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 182 | [C₉H₁₄N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage, loss of •NHNH₂ (Base Peak) |

| 136 | [C₈H₈O₂]⁺˙ | Loss of •CH₃ from m/z 151 |

| 121 | [C₈H₉O]⁺ | Loss of CH₂O from m/z 151 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule, providing valuable insights into conjugation and the presence of chromophores.

For Hydrazine, (2,5-dimethoxybenzyl)-, the UV-Vis spectrum would be expected to exhibit absorption bands arising from the electronic transitions within the benzene ring. The substitution pattern on the benzene ring, specifically the presence of the two methoxy groups and the benzylhydrazine moiety, influences the energy of these transitions and, consequently, the position and intensity of the absorption maxima (λmax).

The electronic transitions in aromatic compounds like this are typically π → π* transitions. The methoxy groups, being electron-donating, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The hydrazine group can also influence the electronic spectrum.

A hypothetical UV-Vis absorption data table for Hydrazine, (2,5-dimethoxybenzyl)- in a common solvent like ethanol (B145695) could be presented as follows. It is important to note that this data is illustrative and not based on published experimental findings for this specific compound.

Hypothetical UV-Vis Spectral Data for Hydrazine, (2,5-dimethoxybenzyl)-

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π → π | ~270-290 | ~1,000-3,000 | Ethanol |

| π → π | ~220-240 | ~8,000-15,000 | Ethanol |

The study of its derivatives, for instance, by introducing different substituents on the benzene ring or modifying the hydrazine group, would provide further understanding of the structure-property relationships. For example, the introduction of an electron-withdrawing group would likely cause a hypsochromic shift (a shift to shorter wavelengths).

Single Crystal X-ray Diffraction for Definitive Structural Determination

To date, a published single-crystal X-ray diffraction study for Hydrazine, (2,5-dimethoxybenzyl)- has not been identified in the surveyed literature. However, if suitable crystals were to be grown, the analysis would yield definitive structural data.

The expected key structural parameters that would be determined include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them. This would definitively show the geometry around the nitrogen atoms of the hydrazine moiety and the conformation of the dimethoxybenzyl group.

Torsional Angles: These would describe the rotation around single bonds, for example, the C-C-N-N dihedral angle, which would define the orientation of the hydrazine group relative to the benzyl ring.

Intermolecular Interactions: The analysis would reveal any hydrogen bonding (e.g., involving the N-H groups of the hydrazine) or other non-covalent interactions that stabilize the crystal structure.

A hypothetical table of crystallographic data for Hydrazine, (2,5-dimethoxybenzyl)- is presented below to illustrate the type of information that would be obtained from such an analysis. This data is purely illustrative.

Hypothetical Crystallographic Data for Hydrazine, (2,5-dimethoxybenzyl)-

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1018.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.185 |

| R-factor | < 0.05 |

Such a definitive structural determination would be invaluable for understanding the chemical reactivity and biological activity of Hydrazine, (2,5-dimethoxybenzyl)- and for the rational design of its derivatives.

Computational Chemistry and Theoretical Investigations of Hydrazine, 2,5 Dimethoxybenzyl

Density Functional Theory (DFT) and Ab Initio Calculations

At the forefront of theoretical chemistry, Density Functional Theory (DFT) and ab initio calculations serve as powerful tools to elucidate the intrinsic properties of molecules. For Hydrazine (B178648), (2,5-dimethoxybenzyl)-, these methods offer a detailed picture of its structural and electronic landscape.

Optimization of Molecular Geometries and Conformational Landscapes

The initial step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement. Through geometry optimization, researchers can identify the lowest energy conformation of Hydrazine, (2,5-dimethoxybenzyl)-. This process involves minimizing the energy of the molecule by adjusting the positions of its atoms. The conformational landscape, which describes the different spatial arrangements of the molecule due to rotation around its single bonds, is of particular interest. For this compound, key rotations would occur around the bonds connecting the dimethoxybenzyl group to the hydrazine moiety. Studies on similar, more complex hydrazine derivatives have shown that the final conformation can significantly impact the molecule's biological activity by influencing how it fits into a target's binding site. For instance, in some bioactive hydrazones, a folded conformation is found to be more stable than an extended one. mdpi.com

Electronic Structure Properties: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The electronic behavior of a molecule, which is central to its reactivity, can be effectively described by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's electron-donating ability, while the LUMO's energy reflects its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.

In studies of various hydrazine derivatives, the HOMO is often located on the electron-rich hydrazine group, highlighting its role as an electron donor. nih.govresearchgate.net Conversely, the LUMO tends to be distributed across the rest of the molecule. nih.govresearchgate.net For Hydrazine, (2,5-dimethoxybenzyl)-, the HOMO would likely be centered on the hydrazine moiety, while the LUMO would be spread across the dimethoxybenzyl ring. The energy of the HOMO is a key factor in properties like antioxidant activity, with higher HOMO energies indicating a greater capacity to donate electrons and scavenge free radicals. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. nih.gov It identifies regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For Hydrazine, (2,5-dimethoxybenzyl)-, the MEP would be expected to show negative potential around the nitrogen atoms of the hydrazine group and the oxygen atoms of the methoxy (B1213986) groups, while the hydrogen atoms of the hydrazine moiety would exhibit a positive potential. researchgate.net This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are adept at predicting spectroscopic data, which can then be used to validate experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electronic environment of each atom in the optimized molecular structure. researchgate.net For Hydrazine, (2,5-dimethoxybenzyl)-, the calculated shifts for the protons and carbons of the aromatic ring, the methoxy groups, and the benzyl (B1604629) and hydrazine moieties can be compared with experimental data to confirm the structure. scielo.org.za

Infrared (IR): DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For this compound, characteristic vibrations would include N-H stretching and bending modes from the hydrazine group, C-O stretching from the methoxy groups, and various vibrations from the aromatic ring. researchgate.net

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to a molecule's UV-Vis spectrum. These calculations can determine the wavelengths of maximum absorption (λmax). scielo.org.za The main electronic transitions in Hydrazine, (2,5-dimethoxybenzyl)- are expected to be from the HOMO to the LUMO, representing a shift of electron density from the hydrazine portion to the aromatic ring. nih.gov

Thermodynamic and Kinetic Studies of Reaction Pathways

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, products, and the transition states that connect them, it is possible to determine the thermodynamic feasibility and kinetic barriers of a reaction. For instance, DFT has been used to study the synthesis of hydrazine on catalytic surfaces, revealing that the process is more energetically favorable than the gas-phase mechanism. nih.govresearchgate.net Similar methods could be applied to understand the synthesis and reactivity of Hydrazine, (2,5-dimethoxybenzyl)-, providing insights into its formation and potential chemical transformations. dtu.dk

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time. By simulating the movements of atoms, MD can reveal how Hydrazine, (2,5-dimethoxybenzyl)- behaves in a solution, how it interacts with solvent molecules, and how it might bind to a biological target. MD simulations are particularly useful for studying the stability of a ligand within a protein's binding pocket, a critical aspect of drug design. nih.govnih.gov Such simulations have been employed to study various systems, including those involving hydrazine derivatives, to understand their stability and interaction dynamics. nih.govmatilda.science

In Silico Drug Design and Discovery Methodologies

The structural features of Hydrazine, (2,5-dimethoxybenzyl)-, such as the substituted aromatic ring and the hydrazine group, make it an interesting scaffold for drug discovery. In silico techniques are instrumental in the early stages of this process.

Molecular Docking: This computational method predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein. researchgate.net The hydrazine moiety is a known pharmacophore that can participate in hydrogen bonding, a key interaction in many drug-receptor complexes. mdpi.com Molecular docking studies on related hydrazine derivatives have shown their potential to bind to various therapeutic targets, including those for cancer and microbial infections. researchgate.netnih.govekb.egresearchgate.net For example, docking studies have identified potential binding modes of hydrazine-containing compounds with enzymes like dihydrofolate reductase and receptors like the epidermal growth factor receptor (EGFR). researchgate.netnih.govnih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Hydrazine, (2,5-dimethoxybenzyl)- could be assessed against known pharmacophore models to predict its potential biological targets.

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions are vital for weeding out compounds with poor pharmacokinetic profiles early in the drug discovery pipeline. researchgate.net

Molecular Docking for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. bloomtechz.com This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. bloomtechz.comcymitquimica.com The process involves preparing the 3D structures of both the ligand—Hydrazine, (2,5-dimethoxybenzyl)- —and the target protein, followed by the use of a docking algorithm, such as AutoDock Vina, to explore possible binding poses within the protein's active site. bloomtechz.com

Given the structural features of (2,5-dimethoxybenzyl)hydrazine, particularly the benzylhydrazine (B1204620) moiety, plausible protein targets could include enzymes like monoamine oxidases (MAO-A and MAO-B), which are known to interact with hydrazine derivatives, or various G-protein coupled receptors (GPCRs) where the aromatic and hydrogen-bonding features could facilitate binding. bloomtechz.com

A hypothetical molecular docking study could be performed to assess the binding affinity of Hydrazine, (2,5-dimethoxybenzyl)- against such targets. The results are typically reported as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity.

Table 1: Hypothetical Molecular Docking Results for Hydrazine, (2,5-dimethoxybenzyl)-

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Monoamine Oxidase A (2BXS) | -7.2 | Tyr407, Phe208, Gln215 |

| Monoamine Oxidase B (2V5Z) | -6.8 | Tyr326, Ile199, Leu171 |

Note: The data in this table is illustrative and represents hypothetical outcomes of a molecular docking simulation for the purpose of explaining the methodology.

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features that are necessary for biological activity. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. For a single molecule like Hydrazine, (2,5-dimethoxybenzyl)-, a pharmacophore model can be constructed based on its key chemical features. This model then serves as a 3D query in a ligand-based virtual screening campaign to search large chemical databases, such as ZINC or ChemAI, for other, structurally diverse molecules that match the pharmacophore and may possess similar biological activity. nih.govbldpharm.com

The key pharmacophoric features of Hydrazine, (2,5-dimethoxybenzyl)- are derived from its structure: the two oxygen atoms of the methoxy groups and the two nitrogen atoms of the hydrazine group act as hydrogen bond acceptors, while the -NH2 moiety of the hydrazine provides two hydrogen bond donors. The benzene (B151609) ring serves as an aromatic/hydrophobic feature.

Table 2: Pharmacophoric Features of Hydrazine, (2,5-dimethoxybenzyl)-

| Feature Type | Number of Features | Location on Moiety |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | 4 | 2x Methoxy Oxygen, 2x Hydrazine Nitrogen |

| Hydrogen Bond Donor (HBD) | 2 | Hydrazine -NH₂ |

| Aromatic Ring (AR) | 1 | Dimethoxybenzyl group |

This defined pharmacophore model could then be used to filter millions of compounds in a virtual screening workflow, rapidly identifying a focused set of potential hits for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model for Hydrazine, (2,5-dimethoxybenzyl)-, one would first need to synthesize a library of analogues by making systematic modifications to the parent structure (e.g., altering substituents on the aromatic ring, modifying the hydrazine linker).

The next step involves calculating various molecular descriptors for each analogue. These descriptors quantify different aspects of the molecule's physicochemical properties, such as hydrophobicity, electronics, and size. Finally, a mathematical model, often using methods like multiple linear regression (MLR) or machine learning algorithms, is built to correlate these descriptors with the experimentally measured biological activity (e.g., IC₅₀ values).

A valid QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 3: Examples of Molecular Descriptors for a QSAR Study

| Descriptor Class | Specific Descriptor Example | Property Measured |

|---|---|---|

| Physicochemical | ClogP | Lipophilicity/Hydrophobicity |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Topological | Topological Polar Surface Area (TPSA) | Molecular polarity and size |

| Quantum Chemical | HOMO/LUMO Energy Gap | Chemical reactivity and stability |

While a specific QSAR model cannot be built without a dataset of analogues, the principles outline a clear path for optimizing the activity of Hydrazine, (2,5-dimethoxybenzyl)- should it be identified as a hit compound.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico methods provide early predictions of these properties, helping to filter out compounds that are likely to fail later in development. A key component of this early assessment is evaluating "drug-likeness," often using guidelines like Lipinski's Rule of Five.

Lipinski's Rule of Five states that an orally active drug is more likely to be successful if it meets the following criteria: a molecular weight (MW) under 500 Da, a logP (a measure of lipophilicity) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

The properties of Hydrazine, (2,5-dimethoxybenzyl)- can be calculated and assessed against these and other related rules, such as Veber's rule, which considers the number of rotatable bonds and the polar surface area (PSA).

Table 4: Predicted Physicochemical and Drug-Likeness Properties of Hydrazine, (2,5-dimethoxybenzyl)-

| Property | Predicted/Calculated Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 182.22 g/mol | ≤ 500 Da | Yes |

| Lipophilicity (XLogP3) | ~1.5 (estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | Yes |

| Number of Violations | 0 | ≤ 1 | Pass |

The analysis indicates that Hydrazine, (2,5-dimethoxybenzyl)- exhibits excellent drug-like properties. It has zero violations of Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its low molecular weight, balanced lipophilicity, and favorable hydrogen bonding capacity, coupled with a TPSA value well within the accepted range for good intestinal absorption, make it an attractive scaffold from a physicochemical standpoint for further drug discovery efforts.

Biological Activity and Mechanistic Pharmacology of Hydrazine, 2,5 Dimethoxybenzyl Derivatives

Antiproliferative and Antitumor Efficacy

The quest for novel anticancer agents has led to the exploration of various synthetic compounds, including hydrazone derivatives. nih.gov The presence of the azometine group (-NHN=CH-) in hydrazones is a key feature contributing to their biological activities. nih.gov

Inhibition of Cancer Cell Growth and Apoptotic Pathways

Research has shown that hydrazone derivatives can inhibit the growth of various cancer cell lines. For instance, a study on benzimidazole-hydrazone compounds demonstrated that the introduction of a 2-hydroxy-4-methoxybenzylidene moiety led to increased antiproliferative activity. nih.gov Specifically, the compound N'-(2-hydroxy-4-methoxybenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide showed significant inhibitory effects on murine leukemia (L1210), human T-lymphoblastic leukemia (CEM), human cervix carcinoma (HeLa), and human pancreas carcinoma (Mia Paca-2) cells, with IC50 values in the low micromolar range. nih.gov

The mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a crucial pathway in cancer therapy. While direct evidence for apoptosis induction by "Hydrazine, (2,5-dimethoxybenzyl)-" derivatives is not extensively documented, the broader class of hydrazones has been shown to exert its anticancer effects through such pathways. nih.gov

Targeting Specific Signaling Pathways in Cancer Biology

The antiproliferative effects of hydrazone derivatives are often linked to their ability to interfere with specific signaling pathways essential for cancer cell survival and proliferation. While the precise pathways targeted by (2,5-dimethoxybenzyl)-hydrazine derivatives are not fully elucidated, related compounds have been shown to act on various molecular targets. For example, some thiazolylbenzimidazole-4,7-diones, which share structural similarities with hydrazone derivatives, have shown activity against tumor cell lines, with the methoxy (B1213986) group playing a crucial role in their function. nih.gov

Antimicrobial Spectrum and Mechanism of Action

Hydrazones and Schiff bases have a well-documented history of antimicrobial activity, forming the basis for several clinically used drugs. nih.govresearchgate.net Their efficacy spans a broad range of pathogens, including bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

A variety of Schiff bases and hydrazone derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net For example, Schiff bases derived from 5-chloro-salicylaldehyde have been shown to be effective against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas fluorescence (Gram-negative). nih.gov In one study, a series of hydrazide Schiff's bases were synthesized and screened for their antibacterial properties, with some compounds showing significant zones of inhibition against S. aureus and E. coli. researchgate.net The introduction of different substituents on the aromatic rings of these molecules can significantly influence their antibacterial potency. nih.gov

Antifungal and Antiparasitic Properties

The antimicrobial spectrum of hydrazone derivatives often extends to antifungal and antiparasitic activities. nih.govmdpi.com Schiff bases have been reported to be active against fungal strains such as Aspergillus niger and Candida albicans. nih.gov The structural versatility of these compounds allows for modifications that can enhance their activity against specific pathogens. While direct studies on the antifungal and antiparasitic properties of (2,5-dimethoxybenzyl)-hydrazine derivatives are scarce, the broader class of hydrazones shows promise in this area. nih.gov

Enzyme Inhibition Profiles and Biochemical Modulators

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Hydrazone derivatives have been identified as inhibitors of various enzymes, highlighting their potential as biochemical modulators. nih.gov

Research into benzoyl hydrazones containing a 4-hydroxy-3,5-dimethoxy phenyl ring revealed their potential as enzyme inhibitors. nih.govtubitak.gov.tr One study demonstrated that certain compounds in this class exhibited significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Another study on phenolic hydrazide-hydrazones showed their inhibitory potential against laccase, an enzyme produced by phytopathogenic fungi. nih.gov This suggests that derivatives of (2,5-dimethoxybenzyl)-hydrazine could potentially be developed as inhibitors for a range of enzymes, depending on their specific structural features.

Table 1: Antiproliferative Activity of Selected Benzimidazole-Hydrazone Derivatives

| Compound | L1210 (IC50, µM) | CEM (IC50, µM) | HeLa (IC50, µM) | Mia Paca-2 (IC50, µM) |

|---|---|---|---|---|

| N'-(2-hydroxy-4-methoxybenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | 3.6 | 4.2 | 8.5 | 7.1 |

| N'-(2-hydroxy-5-chlorobenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | 2.9 | 3.5 | 4.1 | 5.3 |

| N'-(2-hydroxynaphthalen-1-ylmethylene)-1H-benzo[d]imidazole-2-carbohydrazide | 1.8 | 2.4 | 3.0 | 3.9 |

Data sourced from a study on the antiproliferative activity of new benzimidazolehydrazones. nih.gov

Table 2: Antibacterial Activity of Selected Hydrazide Schiff's Bases (Zone of Inhibition in mm)

| Compound | Staphylococcus aureus | Escherichia coli |

|---|---|---|

| S4 (Thiophene containing) | 18 | 12 |

| S5 (Iodo group containing) | 15 | 10 |

Data represents activity at a concentration of 0.6 mg/disc. researchgate.net

Table 3: Enzyme Inhibitory Activity of a Selected Benzoyl Hydrazone

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-fluorobenzohydrazide | Acetylcholinesterase (AChE) | 15.8 |

| N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-fluorobenzohydrazide | Butyrylcholinesterase (BChE) | 12.5 |

Data from a study on the enzyme inhibition activities of benzoyl hydrazones. nih.gov

Cholinesterase (AChE/BChE) Inhibition and Neurodegenerative Applications

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com While the broader class of hydrazone derivatives has been explored for this purpose, specific research on the cholinesterase inhibitory activity of derivatives of Hydrazine (B178648), (2,5-dimethoxybenzyl)- is not extensively documented in the available scientific literature.

Monoamine Oxidase (MAO) Inhibition and Neuropsychiatric Relevance

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that metabolize monoamine neurotransmitters, and their inhibition is a cornerstone in the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.comresearchgate.net Hydrazine-based compounds have historically been significant as MAO inhibitors (MAOIs). nih.govnih.govresearchgate.net

Substituted hydrazines can act as potent inhibitors of MAO. nih.govnih.gov The mechanism often involves the formation of a stable complex with the enzyme, which can be either reversible or irreversible. For example, phenethylhydrazine is known to be an irreversible inhibitor of monoamine oxidase. nih.gov The inhibitory potential is influenced by the nature of the substituent attached to the hydrazine core. nih.gov

While direct studies on the MAO inhibitory properties of Hydrazine, (2,5-dimethoxybenzyl)- are limited, research on structurally related N'-substituted-benzylidene-benzohydrazides has provided insights. For instance, N'-substituted-benzylidene-3,4,5-trimethoxybenzohydrazide derivatives have been synthesized and evaluated for their antitumoral activity, indicating that this substitution pattern is of biological interest. nih.gov Given that the 2,5-dimethoxy substitution pattern is a key feature of some selective serotonin (B10506) 5-HT2A receptor agonists, it is plausible that hydrazine derivatives with this moiety could interact with enzymes involved in neurotransmitter metabolism, such as MAO. However, dedicated enzymatic assays are required to confirm and quantify this potential activity.

Laccase and Other Metalloenzyme Inhibition Studies

Laccases are copper-containing metalloenzymes that play roles in various biological processes, including pathogenesis in fungi. mdpi.comnih.gov Their inhibition is a target for developing new antifungal agents. Hydrazide-hydrazone derivatives have emerged as a promising class of laccase inhibitors. mdpi.comnih.gov

Studies have shown that hydrazide-hydrazones derived from aromatic aldehydes can effectively inhibit laccase. For example, a derivative of coumarin (B35378) and gentisaldehyde (2,5-dihydroxybenzaldehyde), which is structurally related to the 2,5-dimethoxybenzaldehyde (B135726) precursor of the title compound, is known to inhibit laccase. nih.gov The inhibitory mechanism and potency are highly dependent on the substitution pattern of the aromatic rings.

A study on a series of hydrazide-hydrazones as inhibitors of laccase from Trametes versicolor revealed that derivatives of 4-hydroxybenzhydrazide (B196067) with various substituted aldehydes exhibited micromolar inhibitory constants (Kᵢ). mdpi.com This suggests that the hydrazide-hydrazone linker is a key pharmacophoric feature for this activity. Although derivatives of 2,5-dimethoxybenzaldehyde were not specifically tested in this study, the findings on related structures support the potential for this class of compounds to act as metalloenzyme inhibitors.

Table 1: Laccase Inhibition by Hydrazide-Hydrazone Derivatives Note: This table presents data for related hydrazide-hydrazone structures to illustrate the potential of this chemical class, as direct data for Hydrazine, (2,5-dimethoxybenzyl)- derivatives was not available.

| Compound Structure (Aldehyde precursor) | Hydrazide Moiety | Inhibition Constant (Kᵢ, µM) | Type of Inhibition | Reference |

|---|---|---|---|---|

| Salicylaldehyde | 4-Hydroxybenzhydrazide | 24 | Competitive | mdpi.com |

| 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde | 3-Hydroxybenzhydrazide | 32.0 | Non-competitive | mdpi.com |

| 3,5-di-tert-Butyl-2-hydroxybenzaldehyde | 4-Hydroxybenzhydrazide | 17.9 | Uncompetitive | mdpi.com |

Dihydrofolate Reductase Inhibition Studies

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer drugs. nih.govrjpbr.comnih.gov Inhibitors of DHFR disrupt the folate metabolic pathway, thereby halting cell proliferation. nih.gov While various classes of compounds, particularly those containing pyrimidine (B1678525) motifs like methotrexate (B535133) and trimethoprim, are known DHFR inhibitors, there is a lack of specific research data on the inhibitory activity of Hydrazine, (2,5-dimethoxybenzyl)- derivatives against this enzyme. rjpbr.comresearchgate.net The current body of scientific literature does not provide evidence to evaluate the potential of this specific class of hydrazine derivatives as DHFR inhibitors.

Antioxidant and Free Radical Scavenging Activities

Hydrazone derivatives are widely recognized for their antioxidant and radical scavenging properties, which are often attributed to their ability to donate hydrogen atoms and stabilize free radicals. nih.govpensoft.net The presence of phenolic hydroxyl groups and the -CONH-N=CH- moiety are key structural features contributing to this activity.

Research on hydrazide-hydrazones with methoxy-substituted phenyl rings has demonstrated significant antioxidant potential. A study on new hydrazide–hydrazone derivatives bearing a pyrrole (B145914) ring and a 4-hydroxy-3,5-dimethoxybenzylidene moiety (a close structural analog) identified them as potent radical scavengers. nih.gov The compounds were evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assays.

The results indicated that the antioxidant capacity is highly influenced by the substitution pattern. For example, compound 8d in the study, ethyl 5-(4-bromophenyl)-1-(3-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazine-yl)-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate, showed 89% scavenging activity in the ABTS assay. nih.gov This highlights the potent antioxidant activity conferred by the substituted benzylidene hydrazone structure.

Table 2: Antioxidant Activity of Structurally Related Hydrazone Derivatives Note: Data represents antioxidant activities of hydrazones with a dimethoxy-hydroxy-benzylidene moiety, which is structurally similar to the title compound's precursor.

| Compound ID | Core Structure | Assay | Scavenging Activity (%) | Reference |

|---|---|---|---|---|

| 7d | Pyrrole-hydrazone with 4-hydroxy-3,5-dimethoxybenzylidene | ABTS | 83% | nih.gov |

| 8d | Pyrrole-hydrazone with 4-hydroxy-3,5-dimethoxybenzylidene | ABTS | 89% | nih.gov |

| 7d | Pyrrole-hydrazone with 4-hydroxy-3,5-dimethoxybenzylidene | DPPH | 24% | nih.gov |

| 8d | Pyrrole-hydrazone with 4-hydroxy-3,5-dimethoxybenzylidene | DPPH | 19% | nih.gov |

Immunomodulatory and Anti-inflammatory Effects

Hydrazone derivatives have been extensively investigated for their anti-inflammatory properties. nih.govnih.govorientjchem.orgorientjchem.org Inflammation is a complex biological response, and its modulation is a key strategy for treating various diseases.

The anti-inflammatory activity of hydrazones is often evaluated using models like carrageenan-induced paw edema in rodents. orientjchem.orgjddtonline.info Studies on N'-substituted-benzylidene-hydrazide derivatives have shown significant anti-inflammatory effects. For example, N'-(3,4,5-trimethoxybenzylidene)-2-phenylacetohydrazide demonstrated notable inhibition of inflammation. jddtonline.info Another study synthesized hydrazide-hydrazone hybrids containing a 1,2,3-triazole ring and a trimethoxybenzohydrazide moiety, which also exhibited anti-inflammatory activity. orientjchem.org These findings suggest that the presence of a methoxy-substituted benzylidene group linked to a hydrazone core is favorable for anti-inflammatory action. While direct studies on the immunomodulatory effects are less common, the anti-inflammatory properties suggest a potential interaction with the immune system.

Table 3: Anti-inflammatory Activity of Structurally Related Hydrazone Derivatives Note: This table shows data for hydrazones with trimethoxybenzylidene moieties, which are structurally related to the 2,5-dimethoxybenzylidene structure.

| Compound Structure | Assay | Inhibition (%) | Reference |

|---|---|---|---|

| N'-(3,4,5-trimethoxybenzylidene)-2-phenylacetohydrazide | Carrageenan-induced paw edema | 66.66% | jddtonline.info |

| (E)-N'-(4-(1-(2-methoxy-6-pentadecylbenzyl)-1H-1,2,3-triazol-4-yl)benzylidene)-3,4,5-trimethoxybenzohydrazide | Carrageenan-induced paw edema | 58% | orientjchem.org |

Structure-Activity Relationship (SAR) Analyses in Biological Systems

The biological activities of Hydrazine, (2,5-dimethoxybenzyl)- derivatives and their analogs are governed by specific structural features. Structure-activity relationship (SAR) analyses from various studies on related hydrazones provide valuable insights. nih.govresearchgate.netresearchgate.net

For Laccase Inhibition: SAR studies on hydrazide-hydrazone inhibitors reveal that a slim salicylic (B10762653) aldehyde framework is crucial for stabilizing the molecule within the enzyme's substrate-binding site. mdpi.com The nature and position of substituents on both the aldehyde-derived and hydrazide-derived phenyl rings significantly impact the inhibitory constant and the type of inhibition (competitive, non-competitive, or uncompetitive). mdpi.comnih.gov

For Antioxidant Activity: The antioxidant capacity of hydrazones is strongly linked to the presence and position of hydroxyl groups on the aromatic rings. pensoft.netresearchgate.net Compounds with multiple hydroxyl groups, particularly those ortho and para to the hydrazone linkage, tend to exhibit higher radical scavenging activity. The dimethoxy substitution pattern, as seen in derivatives of 3,5-dimethoxy-4-hydroxybenzaldehyde, contributes significantly to this activity, likely by enhancing the stability of the resulting radical through resonance. nih.gov

For Anti-inflammatory Activity: In the case of anti-inflammatory hydrazones, the substitution on the benzylidene ring is a key determinant of activity. Derivatives with trimethoxy substitutions have shown potent activity. orientjchem.orgjddtonline.info Furthermore, the nature of the acyl group in hydrazide-hydrazones also plays a role; for example, 2-phenylacetohydrazides have been reported to exhibit more pronounced anti-inflammatory activity compared to benzohydrazides in some series. orientjchem.org

Correlations between Molecular Features and Bioactivity

The bioactivity of derivatives of Hydrazine, (2,5-dimethoxybenzyl)- is intrinsically linked to their molecular architecture. The core structure, comprising a hydrazine moiety linked to a 2,5-dimethoxybenzyl group, provides a versatile scaffold for chemical modification, leading to a diverse range of pharmacological effects. The hydrazone linkage (-NH-N=CH-), formed by the condensation of (2,5-dimethoxybenzyl)hydrazine with various aldehydes and ketones, is a key pharmacophore that contributes significantly to the biological profile of these compounds. mdpi.comnih.gov

Research into hydrazone derivatives has revealed that their antimicrobial and anticancer activities are highly dependent on the nature of the substituents attached to the azomethine carbon. nih.govnih.gov For instance, the presence of aromatic or heterocyclic rings can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its ability to penetrate cell membranes and interact with biological targets. nih.gov

The hydrazine moiety itself is a significant contributor to the molecule's biological action. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. Furthermore, the nitrogen atoms of the hydrazine group can chelate metal ions, a property that is often exploited in the design of enzyme inhibitors.

A generalized structure-activity relationship (SAR) for hydrazone derivatives suggests that:

The nature of the aldehydic or ketonic residue significantly impacts activity. Aromatic and heterocyclic aldehydes often yield more potent compounds. mdpi.com

The 2,5-dimethoxy substitution on the benzyl (B1604629) portion likely contributes to specific receptor or enzyme interactions, potentially enhancing potency and selectivity. nih.gov

| Compound Class | Key Structural Features | Observed Biological Activity |

| Hydrazones of 2,5-dimethoxybenzaldehyde | Hydrazone linkage with a 2,5-dimethoxyphenyl group | Anticancer, Antimicrobial mdpi.comnih.gov |

| 2',5'-Dimethoxychalcones | Chalcone scaffold with 2',5'-dimethoxy substitution | Cytotoxic against cancer cells nih.gov |

| Benzothiazole Acylhydrazones | Benzothiazole ring linked to an acylhydrazone | Anticancer nih.gov |

Development of Multi-Target Directed Ligands

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred the development of multi-target directed ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets, offering the potential for enhanced efficacy and a reduced risk of drug resistance and side effects compared to combination therapies. nih.gov

The Hydrazine, (2,5-dimethoxybenzyl)- scaffold possesses inherent features that make it an attractive starting point for the design of MTDLs. The hydrazine group can serve as a metal-chelating moiety, a strategy often employed in the design of inhibitors for metalloenzymes or to counteract metal-induced oxidative stress in neurodegenerative diseases. nih.gov

The 2,5-dimethoxyphenyl ring can be recognized by various receptors and enzymes. For instance, dimethoxy-substituted aromatic rings are found in numerous kinase inhibitors and compounds targeting receptors in the central nervous system. researchgate.net By strategically combining the (2,5-dimethoxybenzyl)hydrazine core with other pharmacophores, it is conceivable to create hybrid molecules that can simultaneously modulate different pathological pathways.

For example, in the context of Alzheimer's disease, an MTDL could be designed by linking the (2,5-dimethoxybenzyl)hydrazine moiety to a fragment known to inhibit acetylcholinesterase. In such a design, the hydrazine part could chelate excess metal ions like copper and zinc, which are implicated in amyloid-β aggregation, while the other part of the molecule inhibits the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov

The general strategies for developing MTDLs from the Hydrazine, (2,5-dimethoxybenzyl)- scaffold could include:

Pharmacophore Hybridization: Covalently linking the (2,5-dimethoxybenzyl)hydrazine scaffold to another known pharmacophore to create a single molecule with dual activity.

Scaffold Merging: Integrating the key structural features of the (2,5-dimethoxybenzyl)hydrazine with those of another active compound to generate a novel, merged scaffold with multi-target affinity.

Advanced Applications of Hydrazine, 2,5 Dimethoxybenzyl in Organic Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

The bifunctional nature of hydrazine (B178648), with its two nucleophilic nitrogen atoms, makes it a cornerstone in the synthesis of nitrogen-containing heterocycles. wikipedia.org The presence of the (2,5-dimethoxybenzyl) substituent on one of the nitrogen atoms allows for the direct incorporation of this group into the final heterocyclic structure, influencing its steric and electronic properties, solubility, and potential biological activity.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrazoles, Azetidinones)

Hydrazine, (2,5-dimethoxybenzyl)- serves as an essential building block for a variety of important nitrogen-containing heterocyclic rings.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a fundamental method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or a substituted hydrazine. wikipedia.orgorganic-chemistry.org In this context, (2,5-dimethoxybenzyl)hydrazine can react with a 1,4-diketone, where the initial condensation forms a hemiaminal, followed by cyclization and dehydration to yield an N-substituted pyrrole. organic-chemistry.org This reaction is typically efficient and can be performed under mild, neutral, or weakly acidic conditions. wikipedia.orgorganic-chemistry.org

Pyrazoles: The Knorr pyrazole (B372694) synthesis, first reported in 1883, is a classic and widely used method that involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. chemhelpasap.comhilarispublisher.comjk-sci.com The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring. chemhelpasap.com The use of (2,5-dimethoxybenzyl)hydrazine as the hydrazine component allows for the regioselective synthesis of 1-(2,5-dimethoxybenzyl)-substituted pyrazoles, which are scaffolds of interest in medicinal chemistry. researchgate.net